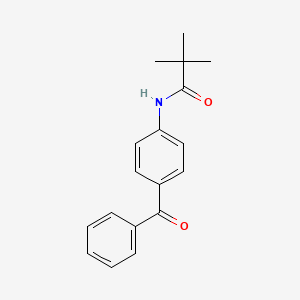
1-Chloropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure substituted with a chlorine atom at the 1-position and keto groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloropyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the chlorination of pyrimidine-2,4-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidine-2,4-dione
Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-aminopyrimidine-2,4(1H,3H)-dione or 1-alkoxypyrimidine-2,4(1H,3H)-dione can be formed.
Oxidation Products: Higher oxidation states of the pyrimidine ring.
Reduction Products: Reduced forms of the keto groups, potentially leading to hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The presence of the chlorine atom and keto groups allows for versatile chemical modifications, enabling the compound to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine-4,6-dione: Similar structure but with chlorine at the 2-position.
1-Bromopyrimidine-2,4(1H,3H)-dione: Bromine substituent instead of chlorine.
1-Methylpyrimidine-2,4(1H,3H)-dione: Methyl group instead of chlorine.
Uniqueness
1-Chloropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom at the 1-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
144441-86-1 |
|---|---|
Molekularformel |
C4H3ClN2O2 |
Molekulargewicht |
146.53 g/mol |
IUPAC-Name |
1-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI-Schlüssel |
STEQWPADCGBGST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
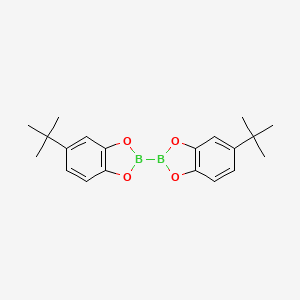
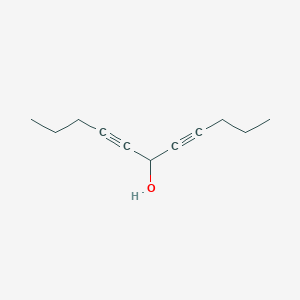

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
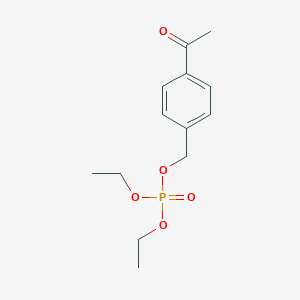
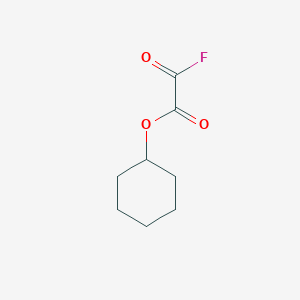
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
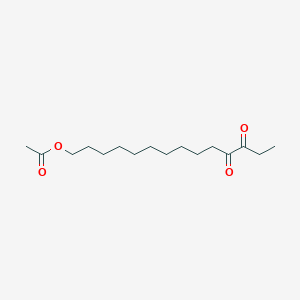
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
